(4-Isopropylpyridin-2-YL)methanamine 2hcl
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Overview
Description
(4-Isopropylpyridin-2-YL)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylpyridin-2-YL)methanamine dihydrochloride typically involves the alkylation of 4-isopropylpyridine with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maximize yield and ensure consistency between batches. The use of plug flow reactors is favored due to their efficiency in handling large-scale reactions .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylpyridin-2-YL)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Isopropylpyridin-2-YL)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Isopropylpyridin-2-YL)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropylpyridin-4-yl)methanamine dihydrochloride
- (4-Chloropyridin-2-yl)methanamine
- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness
(4-Isopropylpyridin-2-YL)methanamine dihydrochloride is unique due to its specific isopropyl substitution at the 4-position of the pyridine ring. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)8-3-4-11-9(5-8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHXYYIYGCDQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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